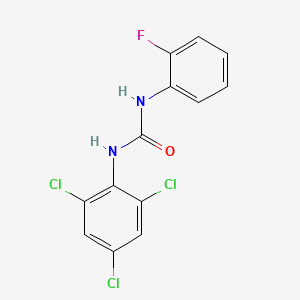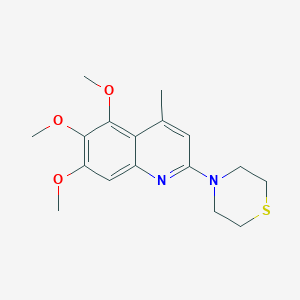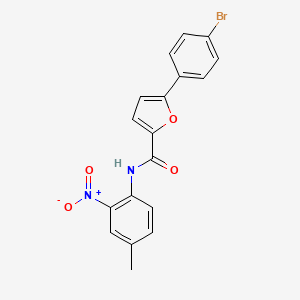
N-(2-fluorophenyl)-N'-(2,4,6-trichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-(2,4,6-trichlorophenyl)urea, commonly known as “Fluometuron,” is an herbicide that belongs to the family of substituted urea compounds. It is used to control the growth of weeds in various crops, including cotton, soybeans, corn, and peanuts. Fluometuron is a widely used herbicide due to its high efficiency, low cost, and ease of application.
科学研究应用
Fluometuron is widely used in agricultural research to study the effects of herbicides on the growth and development of crops. It is also used in environmental research to investigate the impact of herbicides on soil and water quality. Fluometuron has been shown to have a significant impact on the microbial communities in soil, which can affect nutrient cycling and plant growth. Studies have also shown that Fluometuron can affect the metabolism of plants, leading to changes in the expression of genes involved in photosynthesis and other metabolic processes.
作用机制
Fluometuron acts as an inhibitor of photosynthesis by blocking the electron transport chain in chloroplasts. This leads to a reduction in the production of ATP and NADPH, which are essential for plant growth and development. Fluometuron also inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a reduction in protein synthesis and cell division, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Fluometuron has been shown to have a range of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and other metabolic processes. Fluometuron can also lead to changes in the expression of genes involved in stress response, defense mechanisms, and other cellular processes. In addition, Fluometuron can affect the growth and development of plant roots, leading to changes in nutrient uptake and water use efficiency.
实验室实验的优点和局限性
The advantages of using Fluometuron in lab experiments include its high efficiency, low cost, and ease of application. Fluometuron is also readily available and can be obtained in large quantities. However, the use of Fluometuron in lab experiments is limited by its toxicity and potential environmental impact. Researchers must take care to handle Fluometuron safely and dispose of it properly to minimize its impact on the environment.
未来方向
Future research on Fluometuron should focus on its impact on soil and water quality, as well as its potential impact on human health. Studies should also investigate the potential for developing new herbicides based on the structure of Fluometuron. In addition, research should focus on developing new methods for the safe and effective application of Fluometuron in agriculture and other fields.
Conclusion:
In conclusion, Fluometuron is a widely used herbicide that has significant impacts on plant growth and development. Its mechanism of action involves the inhibition of photosynthesis and the biosynthesis of amino acids, leading to the death of the plant. Fluometuron has a range of biochemical and physiological effects on plants, and its use in lab experiments is both advantageous and limited. Future research on Fluometuron should focus on its impact on the environment and human health, as well as the development of new herbicides based on its structure.
合成方法
Fluometuron is synthesized by reacting 2,4,6-trichloroaniline with 2-fluoroaniline in the presence of phosgene. The resulting intermediate is then treated with potassium carbonate to yield the final product. The synthesis of Fluometuron is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the product.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(2,4,6-trichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2O/c14-7-5-8(15)12(9(16)6-7)19-13(20)18-11-4-2-1-3-10(11)17/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFSRMNAFDVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)



![3-(4-chlorophenyl)-5-[(2-pyrimidinylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5194119.png)
![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)

![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)